N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-propan-2-ylsulfonylbenzamide
Description
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-propan-2-ylsulfonylbenzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides This compound is characterized by the presence of a pyrazole ring, a propyl chain, and a sulfonylbenzamide moiety
Properties
IUPAC Name |
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-12(2)24(22,23)16-9-5-4-8-15(16)17(21)18-10-6-7-14-11-19-20-13(14)3/h4-5,8-9,11-12H,6-7,10H2,1-3H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMAPPCZZBHKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCNC(=O)C2=CC=CC=C2S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-propan-2-ylsulfonylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route is as follows:
Synthesis of 5-methyl-1H-pyrazole: This can be achieved by the reaction of hydrazine hydrate with 2-methyl-3-oxobutanoic acid under acidic conditions.
Formation of 3-(5-methyl-1H-pyrazol-4-yl)propylamine: The 5-methyl-1H-pyrazole is then reacted with 3-bromopropylamine in the presence of a base such as potassium carbonate to form the desired propylamine derivative.
Synthesis of 2-propan-2-ylsulfonylbenzoyl chloride: This intermediate can be prepared by the reaction of 2-propan-2-ylsulfonylbenzoic acid with thionyl chloride.
Final Coupling Reaction: The 3-(5-methyl-1H-pyrazol-4-yl)propylamine is then coupled with 2-propan-2-ylsulfonylbenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-propan-2-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylbenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring or the propyl chain.
Reduction: Reduced forms of the sulfonylbenzamide moiety.
Substitution: Substituted derivatives at the sulfonylbenzamide moiety.
Scientific Research Applications
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-propan-2-ylsulfonylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-propan-2-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-pyrazol-4-yl)propyl]-2-propan-2-ylsulfonylbenzamide
- N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-methylsulfonylbenzamide
- N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-ethylsulfonylbenzamide
Uniqueness
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-propan-2-ylsulfonylbenzamide is unique due to the presence of the 5-methyl-1H-pyrazole ring and the propyl chain, which confer specific chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
